molecular formula C11H15N3O2 B1339289 1-(3-Methyl-4-nitrophenyl)piperazine CAS No. 192441-84-2

1-(3-Methyl-4-nitrophenyl)piperazine

Cat. No. B1339289
M. Wt: 221.26 g/mol
InChI Key: GVXFGLBTILOVGB-UHFFFAOYSA-N
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Description

The compound "1-(3-Methyl-4-nitrophenyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in compounds with various pharmacological activities. Piperazine derivatives are synthesized and modified to create new chemical entities that can be evaluated for different biological activities, such as antidepressant, antianxiety, antimicrobial, and antiparasitic properties .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones, which are further cyclized and subjected to Mannich's reaction to produce 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives, begins with a Claisen Schmidt condensation . Another example is the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which is achieved through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods demonstrate the diverse synthetic routes available for creating piperazine derivatives with potential medicinal applications.

Molecular Structure Analysis

The molecular structures of piperazine derivatives are characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectrometry. These techniques confirm the successful synthesis of the target compounds and provide detailed information about their molecular frameworks. For example, the crystal structure of 1-(2,3-dichlorophenyl)piperazine is confirmed by IR and 1H-NMR , while the crystal packing of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid is determined by X-ray crystallography .

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions to introduce different functional groups or to form salts with other compounds. For instance, the formation of hydrochlorides of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates followed by the addition of hydrogen chloride . Additionally, the co-crystallization of 4-(4-nitrophenyl)piperazin-1-ium with aromatic carboxylic acids results in the formation of new salts with distinct supramolecular assemblies .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. The thermal stability of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine is determined using techniques like TG-DTA and DSC, which are essential for understanding the compound's behavior under different temperature conditions . The crystallographic studies provide insights into the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding and stacking interactions .

Scientific Research Applications

Synthesis and Potential Applications

1-(3-Methyl-4-nitrophenyl)piperazine is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. Its derivatives and related compounds have been extensively studied for their biological and chemical properties. Below are some highlighted applications derived from recent research findings:

  • Antibacterial and Biofilm Inhibition : Novel bis(pyrazole-benzofuran) hybrids containing piperazine linkers have shown potent antibacterial efficacies and biofilm inhibition activities. These compounds, particularly 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, demonstrated superior activities against various bacterial strains, including E. coli, S. aureus, and S. mutans, as well as MRSA and VRE strains. Their biofilm inhibition activities were found to be more effective than the reference drug Ciprofloxacin, indicating potential for treating bacterial infections resistant to conventional antibiotics (Mekky & Sanad, 2020).

  • Intermediate for Biologically Active Compounds : The compound tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a derivative of 1-(3-Methyl-4-nitrophenyl)piperazine, was synthesized as an important intermediate for the synthesis of biologically active benzimidazole compounds. This highlights the compound's role in the development of new pharmaceuticals with potential therapeutic applications (Liu Ya-hu, 2010).

  • Leishmanicidal Activity : A series of derivatives including 2-(1-methyl-5-nitroimidazol-2-yl)-5-(1-piperazinyl, 1-piperidinyl, and 1-morpholinyl)-1,3,4-thiadiazoles have been synthesized and evaluated for their in vitro leishmanicidal activity. The compound with piperazine analog was found to be the most active, indicating its potential for developing treatments against Leishmaniasis, a disease caused by parasitic protozoans (Foroumadi et al., 2005).

  • Antimicrobial and Antiviral Activities : New Urea and Thiourea derivatives of Piperazine doped with Febuxostat were synthesized and evaluated for their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. Some derivatives showed promising activities, suggesting their potential in developing new antiviral and antimicrobial agents (Reddy et al., 2013).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and it is harmful if swallowed . It can also cause serious eye damage and specific target organ toxicity, with the respiratory system being a target organ .

properties

IUPAC Name

1-(3-methyl-4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-9-8-10(2-3-11(9)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXFGLBTILOVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571203
Record name 1-(3-Methyl-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-4-nitrophenyl)piperazine

CAS RN

192441-84-2
Record name 1-(3-Methyl-4-nitrophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192441-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methyl-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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